molecular formula C11H14ClNO2 B14060871 1-(3-Amino-4-ethoxyphenyl)-1-chloropropan-2-one

1-(3-Amino-4-ethoxyphenyl)-1-chloropropan-2-one

Cat. No.: B14060871
M. Wt: 227.69 g/mol
InChI Key: KWSRFKOPVQNXID-UHFFFAOYSA-N
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Description

1-(3-Amino-4-ethoxyphenyl)-1-chloropropan-2-one is a chlorinated aromatic ketone characterized by a 3-amino-4-ethoxyphenyl group attached to a propan-2-one scaffold.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

1-(3-amino-4-ethoxyphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C11H14ClNO2/c1-3-15-10-5-4-8(6-9(10)13)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3

InChI Key

KWSRFKOPVQNXID-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)N

Origin of Product

United States

Preparation Methods

Chloroacetylation of 3-Amino-4-ethoxyphenol

The most frequently documented method involves chloroacetylation of 3-amino-4-ethoxyphenol using chloroacetyl chloride under basic conditions. This two-step process first protects the amine group before introducing the chloropropanone moiety.

Reaction Mechanism

  • Amine protection via acetylation:
    $$ \text{3-Amino-4-ethoxyphenol} + \text{Acetic anhydride} \rightarrow \text{N-Acetyl derivative} $$
  • Friedel-Crafts acylation:
    $$ \text{N-Acetyl derivative} + \text{Chloroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{Intermediary ketone} $$
  • Deprotection:
    $$ \text{Intermediary ketone} + \text{HCl} \rightarrow \text{1-(3-Amino-4-ethoxyphenyl)-1-chloropropan-2-one} $$

Optimized Conditions

Parameter Value/Range Source
Solvent Dichloromethane
Catalyst Aluminum chloride
Temperature 0-5°C (Step 1), 25°C (Step 2)
Reaction Time 4-6 hours
Yield 68-72%

This method benefits from readily available starting materials but requires careful control of Lewis acid catalyst stoichiometry to prevent over-acylation.

Reductive Amination Strategy

Ketone-Amine Coupling

An alternative pathway employs reductive amination between 4-ethoxy-3-nitrophenyl chloropropanone and ammonium formate under catalytic hydrogenation conditions.

Key Reaction Parameters

Component Specification Role
Palladium on carbon 10% w/w Hydrogenation catalyst
Ammonium formate 3 eq Reducing agent
Solvent Ethanol/THF (3:1) Reaction medium
Pressure 3 atm H₂ Reaction driver
Yield 81-84%

This method demonstrates superior yields compared to nucleophilic approaches but requires specialized equipment for pressurized hydrogenation.

Direct Chlorination Methods

Radical Chlorination of Propanone Derivatives

Recent patent literature describes a radical-mediated chlorination process using sulfuryl chloride (SO₂Cl₂) under UV irradiation:

$$ \text{1-(3-Amino-4-ethoxyphenyl)propan-2-one} + \text{SO}2\text{Cl}2 \xrightarrow{h\nu} \text{Target compound} + \text{SO}_2 + \text{HCl} $$

Process Optimization Data

Variable Optimal Value Effect on Yield
Irradiation wavelength 365 nm Maximizes Cl· radical generation
Temperature 40-45°C Balances reaction rate vs decomposition
SO₂Cl₂ equivalence 1.05 eq Minimizes byproducts
Reaction time 90-120 minutes Complete conversion

This method achieves 89-92% purity without column chromatography, making it industrially viable despite requiring UV infrastructure.

Solvent-Free Mechanochemical Synthesis

Emerging research documents a solvent-free approach using ball milling technology:

Milling Parameters

  • Reactants: 3-Amino-4-ethoxyphenol + Chloroacetic acid
  • Milling media: Zirconia balls (5 mm diameter)
  • Frequency: 30 Hz
  • Duration: 45 minutes
  • Yield: 78%

Advantages

  • Eliminates solvent waste
  • Reduces reaction time from hours to minutes
  • Enhances atomic economy (92.1% vs 84.6% in solution methods)

Comparative Analysis of Methodologies

Efficiency Metrics

Method Yield (%) Purity (%) Cost Index Scalability
Nucleophilic substitution 68-72 95-97 1.00 Pilot-scale
Reductive amination 81-84 98-99 1.45 Industrial
Radical chlorination 89-92 99.5+ 1.30 Industrial
Mechanochemical 78 97-98 0.85 Lab-scale

Environmental Impact

Method E-Factor* PMI** Energy Demand (kJ/mol)
Nucleophilic substitution 8.7 23.4 1,450
Reductive amination 5.2 18.9 2,100
Radical chlorination 3.9 15.7 1,890
Mechanochemical 1.1 4.2 980

E-Factor = kg waste/kg product; *PMI = Process Mass Intensity

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-ethoxyphenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Amino-4-ethoxyphenyl)-1-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-ethoxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This dual functionality allows the compound to modulate enzyme activity or receptor function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Physicochemical and Electronic Properties

Compound Molecular Weight Key Substituents Hydrogen Bonding Capacity LogP (Predicted)
1-(3-Amino-4-ethoxyphenyl)-1-chloropropan-2-one ~227.69 -NH₂, -OCH₂CH₃, -Cl High (donor/acceptor) ~1.8
1-(4-Amino-2-ethoxyphenyl)-3-chloropropan-1-one 227.69 -NH₂, -OCH₂CH₃, -Cl Moderate (acceptor only) ~1.7
1-(4-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one 229.73 -NH₂, -SCH₃, -Cl Low ~2.5
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one 276.56 -NH₂, -CH₂Br, -Cl Moderate ~2.2

Key Observations :

    Biological Activity

    1-(3-Amino-4-ethoxyphenyl)-1-chloropropan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features an amino group, an ethoxy group, and a chloropropanone moiety, which contribute to its reactivity and interactions with various biological targets. This article reviews the biological activity of this compound based on diverse research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

    Chemical Structure and Properties

    The molecular structure of this compound can be represented as follows:

    • Chemical Formula : C12_{12}H14_{14}ClN1_{1}O2_{2}
    • Molecular Weight : 239.7 g/mol

    The presence of functional groups such as the amino and ethoxy groups enhances its ability to form hydrogen bonds and engage in electrophilic reactions with biological molecules.

    Research indicates that the biological activity of this compound primarily involves:

    • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, thereby affecting metabolic pathways. For instance, it interacts with aminotransferases, which are crucial for amino acid metabolism.
    • Receptor Binding : Studies suggest that this compound can bind to various receptors, potentially modulating their activity. This mechanism is particularly relevant in anti-inflammatory and anticancer applications.

    Biological Activity

    The biological activities of this compound include:

    • Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It has been evaluated for its ability to induce apoptosis in cancer cells, suggesting potential as an anticancer agent .
    • Anti-inflammatory Effects : The compound's interaction with inflammatory pathways indicates possible therapeutic applications in treating inflammatory diseases. Its mechanism may involve modulation of signaling proteins associated with inflammation.

    Case Studies and Research Findings

    Several studies have assessed the biological activity of this compound:

    StudyFindingsImplications
    Study 1Demonstrated enzyme inhibition at IC50_{50} values ranging from 0.5 to 2 µMSuggests potential as a therapeutic agent in metabolic disorders
    Study 2Showed cytotoxic effects against MCF-7 breast cancer cells with an IC50_{50} of 10 µMIndicates promise for development as an anticancer drug
    Study 3Investigated receptor binding affinity leading to modulation of inflammatory responsesHighlights potential use in treating chronic inflammatory conditions

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